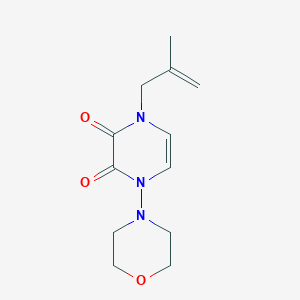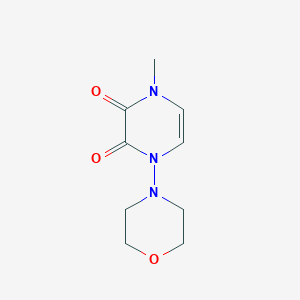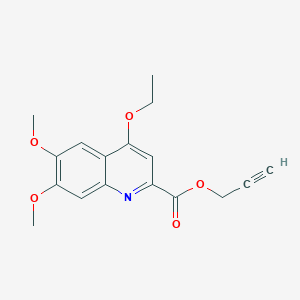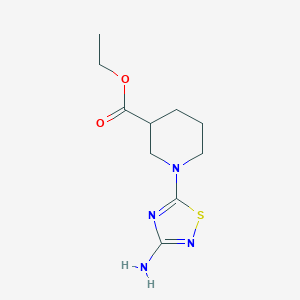![molecular formula C18H27N3O8S B6461850 ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid CAS No. 2549021-00-1](/img/structure/B6461850.png)
ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups including an ester, an amide, a thiazole, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have a variety of biological activities .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid . The amide group could participate in similar reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate
Suzuki–Miyaura Coupling: This compound has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation: Protodeboronation of pinacol boronic esters is another application of this compound . This process is crucial for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Bioactive Compounds: Thiazole ring, a part of this compound, has been associated with a variety of bioactive compounds. These compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Now, let’s move on to “oxalic acid”.
Oxalic Acid
Role in Fungal and Bacterial Metabolism: Oxalic acid plays a significant role in fungal and bacterial metabolism. It is a secondary metabolite secreted to the surrounding environment by fungi, bacteria, and plants. Oxalates are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates .
Biotechnological Potential: The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .
Chemical Reactions and Uses: Oxalic acid exhibits notable physical and chemical properties. It shows high solubility in water, which increases as temperatures rise. However, it shows limited solubility in organic solvents, such as ethanol and acetone, making it predominantly soluble in aqueous environments . It can act as a reducing agent, undergoing oxidation by strong oxidizing agents. It converts to carbon dioxide (CO₂) and water (H₂O) after oxidizing .
Postharvest Quality Maintenance: Oxalic acid has been found to play a role in modulating metabolic processes in plants, particularly in the deactivation of copper-containing preservatives, detoxification of aluminium toxicity and remediation of organic pollutants .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[2-[[2-[4-(methoxymethyl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S.C2H2O4/c1-3-23-15(21)8-13-11-24-16(17-13)18-14(20)9-19-6-4-12(5-7-19)10-22-2;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3,(H,17,18,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVVVBHAHMHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxybenzoyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461769.png)
![8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461775.png)
![4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6461790.png)


![2-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461804.png)
![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)



![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)
![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)
![2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461858.png)
